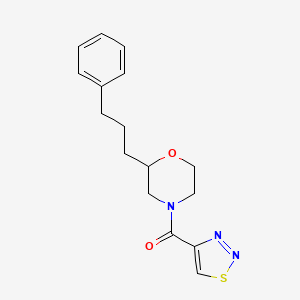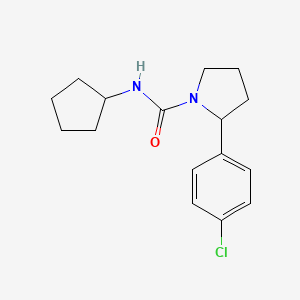
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine, also known as TDZD-8, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. TDZD-8 is a synthetic compound that was first discovered in 2001 by researchers at the University of Dundee, UK. Since then, TDZD-8 has been extensively studied for its mechanism of action and its potential use in treating various diseases.
Mécanisme D'action
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine inhibits the activity of GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrate, leading to the inhibition of downstream signaling pathways. Inhibition of GSK-3β activity has been shown to promote cell survival, reduce inflammation, and improve insulin sensitivity.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine inhibits the proliferation of cancer cells and induces apoptosis. 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has also been shown to reduce inflammation in various animal models of inflammatory diseases. In addition, 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been shown to improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has several advantages for lab experiments, including its high purity and high yield synthesis method, its well-established mechanism of action, and its potential therapeutic applications in various diseases. However, 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine research. One potential direction is to develop more potent and selective GSK-3β inhibitors based on the structure of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine. Another direction is to investigate the potential use of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine in combination with other drugs for the treatment of various diseases. Furthermore, the use of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an area of active research. Finally, the development of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine analogs with improved solubility and reduced toxicity is an important direction for future research.
Conclusion:
In conclusion, 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been extensively studied for its mechanism of action and its potential use in treating various diseases. The synthesis method for 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been optimized to yield high purity and high yield of the compound. 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has several advantages for lab experiments, including its well-established mechanism of action and its potential therapeutic applications. However, 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Future research directions for 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine include the development of more potent and selective GSK-3β inhibitors, investigation of its use in combination with other drugs, and the development of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine analogs with improved solubility and reduced toxicity.
Méthodes De Synthèse
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine is synthesized through a multistep process that involves the reaction between 3-phenylpropylamine and thiosemicarbazide. The resulting compound is then reacted with chloroacetyl chloride to obtain the intermediate compound, which is further reacted with morpholine to yield 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine. The synthesis method for 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, Alzheimer's disease, and Parkinson's disease. 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity has been linked to the treatment of various diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
[2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(15-12-22-18-17-15)19-9-10-21-14(11-19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZJJPZJIHYOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CSN=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0117621.P001 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(3-chlorobenzyl)-1-[(isopropylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6056978.png)

![1-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6057009.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B6057016.png)

![5-methyl-6-[(4-methyl-1-piperazinyl)carbonyl]-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6057023.png)
![5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide](/img/structure/B6057031.png)

![4-hydroxy-3-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6057042.png)
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B6057050.png)
![2-[benzylidene(oxido)amino]-1-phenylethanone oxime](/img/structure/B6057077.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B6057085.png)
![1-methyl-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B6057093.png)